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AMG319 is characterized as a highly potent and selective inhibitor of the PI3K§ isoform [1] [2]. The table
below summarizes its biochemical potency (IC50) against all four Class I PI3K isoforms and its functional

activity in cellular assays.

ICso0 | Activity .
Target | Assay Experimental Context
Value
PI3Kd (Biochemical) 18 nM In vitro enzyme assay [1]
PI3Ky (Biochemical) 850 nM In vitro enzyme assay [1]
PI3Kp (Biochemical) 2.7 UM (2700 nM)  In vitro enzyme assay [1]
PI3Ka (Biochemical) 33 uM (33000 nM)  In vitro enzyme assay [1]
B-cell Proliferation (Functional) 8.6 nM Anti-IgM/CD40L-induced proliferation [1]
pAkt Inhibition (Functional) 1.5nM Reduction in phosphorylated Akt level in B-
cells [1]
Human Whole Blood Assay 16 nM Anti-lgD-induced CD69 expression [2]

(CD-69)

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548989?utm_src=pdf-body
https://www.smolecule.com/products/s548989?utm_src=pdf-interest
https://www.smolecule.com/products/s548989?utm_src=pdf-body
https://www.targetmol.com/compound/AMG319
https://www.biocrick.com/AMG319-BCC6510.html
https://www.targetmol.com/compound/AMG319
https://www.targetmol.com/compound/AMG319
https://www.targetmol.com/compound/AMG319
https://www.targetmol.com/compound/AMG319
https://www.targetmol.com/compound/AMG319
https://www.targetmol.com/compound/AMG319
https://www.biocrick.com/AMG319-BCC6510.html
https://www.smolecule.com/products/s548989?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The data shows that AMG319 exhibits >47-fold selectivity for PI3K$ over PI3Ky, and even greater
selectivity over the PI3K[ and PI3Ka isoforms [1]. Its high potency is maintained in functional cellular
assays, effectively disrupting PI3K6-dependent B-cell signaling and proliferation at low nanomolar

concentrations [1].

Key Experimental Protocols

The evaluation of AMG319 involves standardized biochemical and cellular techniques. Here are the

methodologies for key experiments cited in the data.

PI3K Enzyme Assay [1] This biochemical assay measures the direct inhibition of each PI3K isoform's lipid

kinase activity.

e Procedure: A panel of PI3K isoforms (a, B, y, d) is incubated with enzyme reaction buffer, the lipid
substrate P1(4,5)P2, and ATP. The reaction is performed in the presence of test compounds like
AMG319, serially diluted in DMSO. The generation of the product, PIP3, is detected using an
Alphascreen assay. This method utilizes biotinylated-1P4, streptavidin-donor beads, a PIP3-binding
protein, and anti-GST-acceptor beads. The signal is quenched after a set incubation period, and the
plates are read on a plate reader.

e Data Analysis: IC50 values are calculated by comparing the signal in compound-treated wells to
control wells (DMSO for positive control, a reference inhibitor for negative control).

B-cell Functional Assays [1] These cellular assays confirm the functional consequences of PI3K¢ inhibition

in a biologically relevant context.

e Anti-lgM/CD40L-induced Proliferation: B-cells are stimulated with anti-lgM and CD40L to mimic B-
cell receptor (BCR) and co-stimulatory signaling. Inhibition of proliferation by AMG319 is measured,
typically using a metabolic activity readout like ATP quantification, to determine the 1C50.

¢ pAkt Level Reduction: B-cells are stimulated, often with anti-lgM, leading to PI3Kd-dependent
phosphorylation of Akt. Cells are lysed, and the levels of phosphorylated Akt (pAkt) are quantified via
Western blot or other immunoassays to determine the inhibitor's IC50 for this key signaling node.

Biological Consequences and Clinical Relevance

The high selectivity of AMG319 translates to specific immunological effects and clinical considerations.
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e Mechanism of Action in Lymphocytes: PI3Kd transmits signals from the B-cell receptor (BCR) [2].
By inhibiting PI3Kd, AMG319 blocks the downstream activation of Akt, a central kinase in the PI3K
pathway that regulates cell survival, proliferation, and metabolism [3]. This explains the potent
inhibition of B-cell proliferation and activation observed in the functional assays [1].

o Effects on the Tumor Microimmune Environment: A phase Il trial in head and neck cancer patients
revealed that AMG319 treatment decreased the number of tumor-infiltrating regulatory T cells (Tregs)
and enhanced the cytotoxic potential of tumor-infiltrating T cells [4]. This suggests that PI3Kd
inhibition can modulate the immune environment to potentially favor anti-tumor immunity.

¢ Clinical Toxicity Considerations: The same clinical study reported a high incidence of immune-
related adverse events (irAEs), including colitis, rash, and transaminitis, leading to treatment
discontinuation in many patients [4]. Research in mouse models indicates this toxicity may be due to
a systemic loss of Treg cells and the expansion of pathogenic T-helper cells in tissues like the colon
[4]. This highlights the critical role of PI3Kd in maintaining immune homeostasis.

Structural Basis for Selectivity and Inhibitor Design

The development of isoform-selective inhibitors like AMG319 is challenging due to the high structural
conservation of the ATP-binding pocket across all four Class I PI3Ks [5] [6]. Achieving selectivity often
depends on exploiting subtle differences in amino acid residues and the flexibility of specific regions within
the binding site [6]. While the exact structural interactions of AMG319 are not detailed in the search results,

its high degree of selectivity suggests it successfully targets unique features of the PI3K¢ isoform.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the role of PI3K§ in B-cell signaling and the key steps in evaluating a
PI3KS¢ inhibitor like AMG319.
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Diagram 1: PI3K$ in B-Cell Signaling. This diagram shows how activation of the B-cell receptor (BCR)
leads to PI3KS$ activation. PI3K6 converts PIP2 to PIP3, which recruits and activates downstream kinases like

Akt and PDK1, driving key B-cell processes. AMG319 specifically inhibits PI3K§ to block this signaling

cascade.
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Diagram 2: Inhibitor Evaluation Workflow. This diagram outlines the key experimental stages for
characterizing a PI3K§ inhibitor like AMG319, progressing from biochemical and cellular assays to in vivo

models and clinical trials.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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